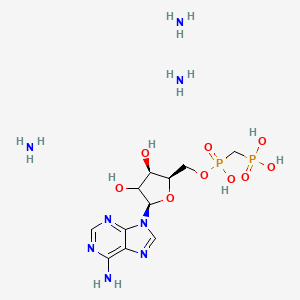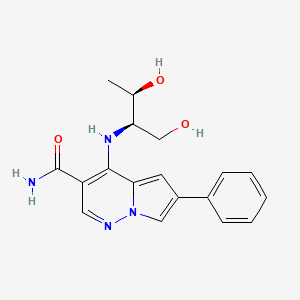
Jak-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAK-IN-3 is a potent inhibitor of Janus kinase, specifically targeting Janus kinase 3, Janus kinase 1, tyrosine kinase 2, and Janus kinase 2 with half-maximal inhibitory concentration values of 3 nanomolar, 5 nanomolar, 34 nanomolar, and 70 nanomolar, respectively . Janus kinases are a family of cytoplasmic non-receptor tyrosine kinases that play a crucial role in cytokine signaling through the Janus kinase-signal transducer and activator of transcription pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JAK-IN-3 involves multiple steps, starting with the reaction of 3-aminophenol and acryloyl chloride to form an intermediate compound. This intermediate undergoes a substitution reaction with 4-dichlorothiopheno[3,2-d]pyrimidine, leading to the formation of the final product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure efficient synthesis. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: JAK-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products:
Scientific Research Applications
JAK-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
JAK-IN-3 exerts its effects by inhibiting the activity of Janus kinase, thereby disrupting the Janus kinase-signal transducer and activator of transcription signaling pathway. This pathway is crucial for mediating responses to various cytokines and growth factors, playing a pivotal role in immune regulation . By targeting the intracellular components of this pathway, this compound modulates the immune response and has potential therapeutic applications in treating inflammatory and autoimmune conditions .
Comparison with Similar Compounds
Ruxolitinib: A Janus kinase 1 and Janus kinase 2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A Janus kinase 1 and Janus kinase 2 inhibitor used in the treatment of rheumatoid arthritis.
Uniqueness of JAK-IN-3: this compound is unique due to its high selectivity and potency for Janus kinase 3, making it a valuable tool for studying the specific role of Janus kinase 3 in various biological processes and its potential as a therapeutic target .
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-6-phenylpyrrolo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O3/c1-11(24)15(10-23)21-17-14(18(19)25)8-20-22-9-13(7-16(17)22)12-5-3-2-4-6-12/h2-9,11,15,21,23-24H,10H2,1H3,(H2,19,25)/t11-,15-/m1/s1 |
InChI Key |
PRWQQLFMBINSAW-IAQYHMDHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O |
Canonical SMILES |
CC(C(CO)NC1=C(C=NN2C1=CC(=C2)C3=CC=CC=C3)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B10854275.png)
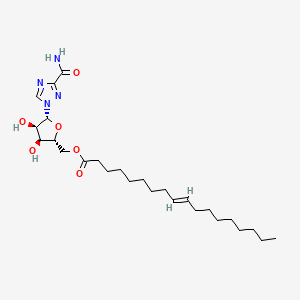
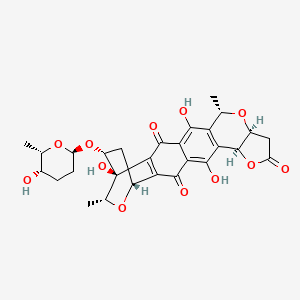
![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)
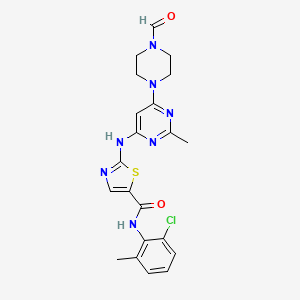
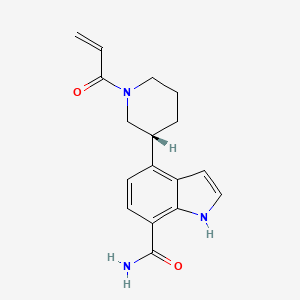
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)
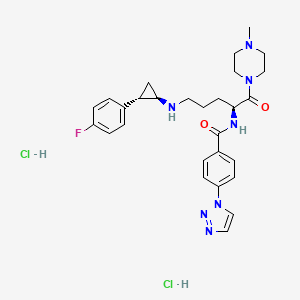

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)
